Etomidoline

Vue d'ensemble

Description

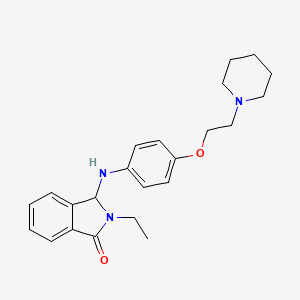

L'étomidoline est un composé chimique de formule moléculaire C23H29N3O2 . Elle est connue pour son activité myolytique sur les muscles lisses extravasculaires . Le composé a une masse moléculaire de 379,50 Da et est également désigné par son nom IUPAC, 2-Ethyl-2,3-dihydro-3-[(4-[2-(1-piperidinyl)éthoxy]phényl)amino]-1H-isoindol-1-one .

Méthodes De Préparation

La synthèse de l'étomidoline implique plusieurs étapes. Une voie de synthèse courante comprend la réaction de 2-Ethyl-2,3-dihydro-3-[(4-[2-(1-piperidinyl)éthoxy]phényl)amino]-1H-isoindol-1-one avec des réactifs appropriés dans des conditions contrôlées . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.

Analyse Des Réactions Chimiques

L'étomidoline subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique généralement l'ajout d'oxygène ou le retrait d'hydrogène. Les réactifs courants comprennent ou .

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les réactifs courants comprennent ou .

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent ou .

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

L'étomidoline a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme réactif dans diverses réactions chimiques et études.

Industrie : Elle est utilisée dans le développement de nouveaux matériaux et processus chimiques.

Mécanisme d'action

L'étomidoline exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques. Elle est connue pour déprimer la fonction du système nerveux central via les récepteurs GABA (acide gamma-aminobutyrique) . Le composé se lie à un site de liaison distinct associé à un ionophore de chlorure au niveau du récepteur GABA, augmentant la durée pendant laquelle l'ionophore de chlorure est ouvert . Cela prolonge l'effet inhibiteur post-synaptique du GABA dans le thalamus .

Applications De Recherche Scientifique

Pharmacological Profile

Etomidoline is classified as a sedative-hypnotic agent, primarily utilized for the induction of anesthesia. Its mechanism of action involves modulation of the γ-aminobutyric acid type A (GABA A) receptors in the central nervous system, which enhances inhibitory neurotransmission leading to sedation and hypnosis . Unlike other anesthetics, this compound exhibits a favorable therapeutic index with minimal hemodynamic changes and respiratory depression, making it suitable for use in critically ill patients .

Clinical Applications

- Induction of Anesthesia : this compound is primarily used for rapid induction of anesthesia due to its swift onset and short duration of action. It allows for quick recovery times compared to other agents like propofol or thiopental .

- Emergency Medicine : Its rapid action makes this compound a preferred choice for intubation in emergency settings. Studies indicate that it can be safely administered to patients with compromised cardiovascular function .

- Sedation in Intensive Care Units : this compound has been explored for sedation in critically ill patients, particularly those requiring mechanical ventilation. Its unique profile allows for effective sedation while minimizing adverse effects on hemodynamics .

Ongoing Research and Developments

Recent research has focused on improving this compound's pharmacokinetic properties to enhance its clinical utility. Modifications to the compound have led to the development of new analogs that aim to reduce adrenal suppression while maintaining hypnotic potency. For instance, compounds like dimethyl-methoxycarbonyl metomidate and cyclopropyl-methoxycarbonyl-metomidate have shown promising results in animal studies, demonstrating a reduced duration of adrenocortical suppression compared to standard this compound .

Case Study 1: Use in Critically Ill Patients

A retrospective analysis was conducted on critically ill patients receiving this compound for sedation. The study highlighted that while this compound provided effective sedation, prolonged infusions were associated with increased mortality rates due to adrenal suppression. However, cortisol replacement therapy was found to mitigate these adverse effects .

Case Study 2: Emergency Intubation

In a clinical trial involving emergency intubations, this compound was administered to patients with varying degrees of respiratory distress. Results indicated successful intubation rates comparable to traditional anesthetics but with significantly fewer hemodynamic fluctuations .

Comparative Analysis of this compound and Other Anesthetics

| Property | This compound | Propofol | Thiopental |

|---|---|---|---|

| Onset of Action | Rapid (30-60 sec) | Rapid (30-60 sec) | Rapid (30-60 sec) |

| Duration of Action | Short (5-10 min) | Short (5-10 min) | Short (5-15 min) |

| Hemodynamic Stability | Minimal changes | Variable | Significant changes |

| Respiratory Depression | Minimal | Moderate | High |

| Adrenal Suppression | Yes | No | Yes |

Mécanisme D'action

Etomidoline exerts its effects by interacting with specific molecular targets and pathways. It is known to depress central nervous system function via GABA (gamma-aminobutyric acid) receptors . The compound binds to a distinct binding site associated with a chloride ionophore at the GABA receptor, increasing the duration of time for which the chloride ionophore is open . This prolongs the post-synaptic inhibitory effect of GABA in the thalamus .

Comparaison Avec Des Composés Similaires

L'étomidoline peut être comparée à d'autres composés similaires tels que l'étomidate et la benactyzine . Bien que l'étomidate soit également un hypnotique non barbiturique qui agit sur les récepteurs GABA, l'étomidoline est unique en son site de liaison spécifique et en son activité myolytique sur les muscles lisses . La benactyzine, d'autre part, est un autre relaxant musculaire lisse, mais elle diffère par sa structure chimique et ses effets spécifiques .

Activité Biologique

Etomidoline is a novel anesthetic compound that has garnered attention for its unique pharmacological properties and potential clinical applications. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various physiological systems, and comparative studies with other anesthetics.

This compound primarily acts as a positive allosteric modulator of the GABA receptor, which plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. The compound enhances the effects of GABA, allowing for sedation and anesthesia at lower concentrations than would normally be required. This property is particularly advantageous in clinical settings where minimizing dosage is essential to reduce side effects.

GABA Receptor Modulation

- Positive Modulation : this compound increases the efficacy of GABA at the GABA receptor, leading to enhanced inhibitory signaling.

- Direct Activation : At higher concentrations, this compound can activate GABA receptors independently of GABA, demonstrating its potent anesthetic properties .

Comparative Studies

Recent studies have compared this compound with other anesthetics, particularly focusing on its hemodynamic stability and effects on the adrenal axis.

Hemodynamic Effects

In a study involving stroke patients, this compound was associated with significantly less hypotension compared to propofol. The average blood pressure drop was 21% in the this compound group versus 31% in the propofol group, indicating a more stable cardiovascular profile during induction .

Adrenal Suppression

This compound has been shown to suppress adrenal function, affecting cortisol and aldosterone production. This suppression can last for extended periods following administration, raising concerns about its use in critically ill patients. Research indicates that even a single dose can lead to prolonged adrenal suppression, which may complicate recovery in patients requiring intensive care .

Case Studies and Clinical Findings

- Adrenal Function Impact : A retrospective analysis highlighted that patients receiving this compound exhibited higher rates of non-responsiveness to corticotrophin stimulation tests compared to those not exposed to the drug. This suggests a significant impact on adrenal responsiveness post-administration .

- Mortality Rates : While some studies report no significant differences in mortality between this compound and other agents in emergency intubation scenarios, there are indications that prolonged use may correlate with increased mortality in critically ill patients .

Data Table: Summary of Key Findings

Propriétés

IUPAC Name |

2-ethyl-3-[4-(2-piperidin-1-ylethoxy)anilino]-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-2-26-22(20-8-4-5-9-21(20)23(26)27)24-18-10-12-19(13-11-18)28-17-16-25-14-6-3-7-15-25/h4-5,8-13,22,24H,2-3,6-7,14-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIONVBQFUNVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C2=CC=CC=C2C1=O)NC3=CC=C(C=C3)OCCN4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048800 | |

| Record name | Etomidoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21590-92-1 | |

| Record name | 2-Ethyl-2,3-dihydro-3-[[4-[2-(1-piperidinyl)ethoxy]phenyl]amino]-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21590-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etomidoline [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021590921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etomidoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etomidoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOMIDOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFS7G78GYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.